3-Hydroxy-2-nitrophenyl acetate
Overview
Description
3-Hydroxy-2-nitrophenyl acetate is an organic compound with the molecular formula C8H7NO5 It is a derivative of phenol, where the hydroxyl group is substituted at the third position and the nitro group at the second position
Biochemical Analysis
Biochemical Properties
It is known that deacetylases, a class of enzymes that can catalyze the hydrolysis of acetylated substrates to remove the acetyl group, are influential industrial enzymes . These enzymes are highly specific, non-toxic, sustainable, and eco-friendly biocatalysts
Cellular Effects
It is known that indole derivatives, which share a similar structure to 3-Hydroxy-2-nitrophenyl acetate, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Molecular Mechanism
It is known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation
Metabolic Pathways
It is known that indole is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-nitrophenyl acetate typically involves the acetylation of 3-Hydroxy-2-nitrophenol. This can be achieved through the reaction of 3-Hydroxy-2-nitrophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: 3-Amino-2-nitrophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-2-nitrophenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-nitrophenyl acetate depends on the specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
3-Hydroxy-4-nitrophenyl acetate: Similar structure but with the nitro group at the fourth position.
2-Hydroxy-3-nitrophenyl acetate: Hydroxyl and nitro groups are interchanged.
3-Hydroxy-2-nitrobenzoic acid: Similar functional groups but with a carboxylic acid instead of an acetate group.
Uniqueness: 3-Hydroxy-2-nitrophenyl acetate is unique due to the specific positioning of the hydroxyl and nitro groups, which influences its reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups in the molecule provides a balance that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
(3-hydroxy-2-nitrophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-5(10)14-7-4-2-3-6(11)8(7)9(12)13/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKLXCRTRGYMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337199 | |
Record name | 3-Hydroxy-2-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662138-32-1 | |
Record name | 3-Hydroxy-2-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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